7-Hydroxy-1-benzothiophene-5-carboxylic acid
Overview
Description
7-Hydroxy-1-benzothiophene-5-carboxylic acid is an organic compound with the molecular formula C9H6O3S and a molecular weight of 194.21 g/mol . This compound is characterized by a benzothiophene ring system substituted with a hydroxy group at the 7th position and a carboxylic acid group at the 5th position . It is a white to off-white powder and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-1-benzothiophene-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Fiesselmann synthesis, which involves the reaction of 1,2-diketones with dialkyl thiodiacetate in the presence of sodium or potassium alkoxide to form thiophene carboxylic acids . Another method involves the Hinsberg reaction, where 1,2-diketones react with thiodiacetate to form a δ-lactone intermediate, which is then converted to the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is typically carried out under inert atmosphere to prevent oxidation and other side reactions.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-1-benzothiophene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of 7-oxo-1-benzothiophene-5-carboxylic acid.
Reduction: Formation of 7-hydroxy-1-benzothiophene-5-methanol.
Substitution: Formation of 7-chloro-1-benzothiophene-5-carboxylic acid.
Scientific Research Applications
7-Hydroxy-1-benzothiophene-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-1-benzothiophene-5-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the carboxylic acid group can form ionic bonds with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
7-Hydroxy-1-benzothiophene-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2nd position.
5-Hydroxy-1-benzothiophene-7-carboxylic acid: Similar structure but with the hydroxy and carboxylic acid groups swapped.
7-Methoxy-1-benzothiophene-5-carboxylic acid: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness: 7-Hydroxy-1-benzothiophene-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and carboxylic acid groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
7-hydroxy-1-benzothiophene-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3S/c10-7-4-6(9(11)12)3-5-1-2-13-8(5)7/h1-4,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGUYZPTEJBCNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(C=C(C=C21)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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